Azilsartan Kamedoxomil is a prodrug of Azilsartan, classified as an Angiotensin II Receptor Blocker (ARB) [, , ]. In scientific research, Azilsartan Kamedoxomil serves as a valuable tool for investigating the renin-angiotensin system (RAS), particularly the role of the Angiotensin II type 1 receptor (AT1) in various physiological and pathological processes [, ].
The chemical reactivity of Azilsartan Kamedoxomil has been investigated under various stress conditions to assess its stability and identify potential degradation products [, ].
Azilsartan Kamedoxomil, upon oral administration, undergoes rapid hydrolysis to its active form, Azilsartan []. Azilsartan acts as a competitive antagonist at the AT1 receptor, preventing the binding of Angiotensin II, a potent vasoconstrictor [, ]. By blocking the effects of Angiotensin II, Azilsartan effectively reduces blood pressure and exerts beneficial effects on the cardiovascular system [].
The physicochemical properties of Azilsartan Kamedoxomil play a crucial role in its formulation and delivery [, ]:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: